molecular formula CH4N2S<br>H2NCSNH2<br>CH4N2S B124793 Thiourea CAS No. 62-56-6

Thiourea

Cat. No. B124793
CAS RN: 62-56-6
M. Wt: 76.12 g/mol
InChI Key: UMGDCJDMYOKAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04562116

Procedure details

The prepolymer for use in the present invention is produced from melamine, thiourea and formaldehyde, or from a melamine-formaldehyde prepolymer combined (hereinafter referred to as M/F prepolymer) with a thiourea-formaldehyde prepolymer (hereinafter referred to as TU/F prepolymer). The single use of a melamine-thiourea-formaldehyde prepolymer(hereinafter referred to as M/TU/F prepolymer) obtained by the reaction of melamine, thiourea and formaldehyde, or the combined use of M/F prepolymer and TU/F prepolymer is adoptable. The M/F prepolymer referred to herein may be any one of the melamines such as mono- to hexamethylol melamine, a mixture of methylol melamines different in the degree of hydroxymethylation or a mixture of melamine, formaldehyde and at least one of the methylol melamines. In addition, a transparent colloidal solution obtained by treating the methylol melamine of a degree of polymerization of 2 to 10 with hydrochloric acid, that is, a solution containing the oligomer obtained by further promoting the reaction between melamine and formaldehyde may be used as M/F prepolymer. M/F prepolymer can be easily obtained by heating a mixture of melamine and an aqueous solution of formaldehyde under a basic condition, and the thus obtained aqueous solution of M/F prepolymer can be served for microencapsulation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
melamine thiourea formaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[N:3]1[C:10]([NH2:11])=[N:9][C:7]([NH2:8])=[N:6][C:4]=1[NH2:5].[NH2:12][C:13]([NH2:15])=[S:14].C=O.N1C(N)=NC(N)=NC=1N.NC(N)=S.C=O>>[N:3]1[C:10]([NH2:11])=[N:9][C:7]([NH2:8])=[N:6][C:4]=1[NH2:5].[NH2:12][C:13]([NH2:15])=[S:14].[CH2:1]=[O:2] |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O.N1=C(N)N=C(N)N=C1N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N.C=O
Step Three
Name
melamine thiourea formaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N.NC(=S)N.C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(N)N=C(N)N=C1N
Name
Type
product
Smiles
NC(=S)N
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04562116

Procedure details

The prepolymer for use in the present invention is produced from melamine, thiourea and formaldehyde, or from a melamine-formaldehyde prepolymer combined (hereinafter referred to as M/F prepolymer) with a thiourea-formaldehyde prepolymer (hereinafter referred to as TU/F prepolymer). The single use of a melamine-thiourea-formaldehyde prepolymer(hereinafter referred to as M/TU/F prepolymer) obtained by the reaction of melamine, thiourea and formaldehyde, or the combined use of M/F prepolymer and TU/F prepolymer is adoptable. The M/F prepolymer referred to herein may be any one of the melamines such as mono- to hexamethylol melamine, a mixture of methylol melamines different in the degree of hydroxymethylation or a mixture of melamine, formaldehyde and at least one of the methylol melamines. In addition, a transparent colloidal solution obtained by treating the methylol melamine of a degree of polymerization of 2 to 10 with hydrochloric acid, that is, a solution containing the oligomer obtained by further promoting the reaction between melamine and formaldehyde may be used as M/F prepolymer. M/F prepolymer can be easily obtained by heating a mixture of melamine and an aqueous solution of formaldehyde under a basic condition, and the thus obtained aqueous solution of M/F prepolymer can be served for microencapsulation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
melamine thiourea formaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[N:3]1[C:10]([NH2:11])=[N:9][C:7]([NH2:8])=[N:6][C:4]=1[NH2:5].[NH2:12][C:13]([NH2:15])=[S:14].C=O.N1C(N)=NC(N)=NC=1N.NC(N)=S.C=O>>[N:3]1[C:10]([NH2:11])=[N:9][C:7]([NH2:8])=[N:6][C:4]=1[NH2:5].[NH2:12][C:13]([NH2:15])=[S:14].[CH2:1]=[O:2] |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O.N1=C(N)N=C(N)N=C1N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N.C=O
Step Three
Name
melamine thiourea formaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N.NC(=S)N.C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(N)N=C(N)N=C1N
Name
Type
product
Smiles
NC(=S)N
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04562116

Procedure details

The prepolymer for use in the present invention is produced from melamine, thiourea and formaldehyde, or from a melamine-formaldehyde prepolymer combined (hereinafter referred to as M/F prepolymer) with a thiourea-formaldehyde prepolymer (hereinafter referred to as TU/F prepolymer). The single use of a melamine-thiourea-formaldehyde prepolymer(hereinafter referred to as M/TU/F prepolymer) obtained by the reaction of melamine, thiourea and formaldehyde, or the combined use of M/F prepolymer and TU/F prepolymer is adoptable. The M/F prepolymer referred to herein may be any one of the melamines such as mono- to hexamethylol melamine, a mixture of methylol melamines different in the degree of hydroxymethylation or a mixture of melamine, formaldehyde and at least one of the methylol melamines. In addition, a transparent colloidal solution obtained by treating the methylol melamine of a degree of polymerization of 2 to 10 with hydrochloric acid, that is, a solution containing the oligomer obtained by further promoting the reaction between melamine and formaldehyde may be used as M/F prepolymer. M/F prepolymer can be easily obtained by heating a mixture of melamine and an aqueous solution of formaldehyde under a basic condition, and the thus obtained aqueous solution of M/F prepolymer can be served for microencapsulation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
melamine thiourea formaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[N:3]1[C:10]([NH2:11])=[N:9][C:7]([NH2:8])=[N:6][C:4]=1[NH2:5].[NH2:12][C:13]([NH2:15])=[S:14].C=O.N1C(N)=NC(N)=NC=1N.NC(N)=S.C=O>>[N:3]1[C:10]([NH2:11])=[N:9][C:7]([NH2:8])=[N:6][C:4]=1[NH2:5].[NH2:12][C:13]([NH2:15])=[S:14].[CH2:1]=[O:2] |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O.N1=C(N)N=C(N)N=C1N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N.C=O
Step Three
Name
melamine thiourea formaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N.NC(=S)N.C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(N)N=C(N)N=C1N
Name
Type
product
Smiles
NC(=S)N
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04562116

Procedure details

The prepolymer for use in the present invention is produced from melamine, thiourea and formaldehyde, or from a melamine-formaldehyde prepolymer combined (hereinafter referred to as M/F prepolymer) with a thiourea-formaldehyde prepolymer (hereinafter referred to as TU/F prepolymer). The single use of a melamine-thiourea-formaldehyde prepolymer(hereinafter referred to as M/TU/F prepolymer) obtained by the reaction of melamine, thiourea and formaldehyde, or the combined use of M/F prepolymer and TU/F prepolymer is adoptable. The M/F prepolymer referred to herein may be any one of the melamines such as mono- to hexamethylol melamine, a mixture of methylol melamines different in the degree of hydroxymethylation or a mixture of melamine, formaldehyde and at least one of the methylol melamines. In addition, a transparent colloidal solution obtained by treating the methylol melamine of a degree of polymerization of 2 to 10 with hydrochloric acid, that is, a solution containing the oligomer obtained by further promoting the reaction between melamine and formaldehyde may be used as M/F prepolymer. M/F prepolymer can be easily obtained by heating a mixture of melamine and an aqueous solution of formaldehyde under a basic condition, and the thus obtained aqueous solution of M/F prepolymer can be served for microencapsulation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
melamine thiourea formaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[N:3]1[C:10]([NH2:11])=[N:9][C:7]([NH2:8])=[N:6][C:4]=1[NH2:5].[NH2:12][C:13]([NH2:15])=[S:14].C=O.N1C(N)=NC(N)=NC=1N.NC(N)=S.C=O>>[N:3]1[C:10]([NH2:11])=[N:9][C:7]([NH2:8])=[N:6][C:4]=1[NH2:5].[NH2:12][C:13]([NH2:15])=[S:14].[CH2:1]=[O:2] |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O.N1=C(N)N=C(N)N=C1N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N.C=O
Step Three
Name
melamine thiourea formaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N.NC(=S)N.C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(N)N=C(N)N=C1N
Name
Type
product
Smiles
NC(=S)N
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.